molecular formula C14H13NO2 B112650 4-(3-Acetylaminophenyl)phenol CAS No. 462660-26-0

4-(3-Acetylaminophenyl)phenol

Cat. No. B112650
M. Wt: 227.26 g/mol
InChI Key: XQOBDZNWQCBRSU-UHFFFAOYSA-N
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Description

“4-(3-Acetylaminophenyl)phenol” is a chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “4-(3-Acetylaminophenyl)phenol” consists of an aromatic ring bearing one or more hydroxyl groups . It is a type of phenolic compound, which are known for their bioactive properties .


Chemical Reactions Analysis

Phenolic compounds, including “4-(3-Acetylaminophenyl)phenol”, are known to be very reactive towards electrophilic aromatic substitution . They can also undergo oxidation to form quinones .

Scientific Research Applications

Phosphorylation and Synthesis Applications

Phosphorylation of Acetylaminophenols

The oxidative cross-coupling of 4-acetylaminophenol (paracetamol) and its structural isomers with secondary phosphine chalcogenides at room temperature has been explored, yielding O-(acetylamino)phenyl chalcogenophosphinates with high efficiency. This synthesis pathway opens up new avenues in the preparation of organophosphorus compounds, which are valuable in various chemical reactions and industrial applications (Volkov et al., 2019).

Material Science and Electrochemistry

Conducting Polymers

The synthesis of monomers like thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester and their polymerization has been investigated for applications in conducting polymers. These materials show potential for use in electrochromic devices and as conductive elements in electronic devices, highlighting the versatility of acetylaminophenol derivatives in advanced material applications (Bingöl et al., 2005).

Electrochemical Applications

Studies on Mn(II) complexes of acetylaminophenol derivatives have demonstrated their potential in catalyzing the oxygen reduction reaction, a key process in fuel cells and metal-air batteries. This suggests that acetylaminophenol derivatives can play a significant role in the development of more efficient and sustainable energy storage technologies (Bharty et al., 2019).

Pharmacology and Drug Design

Pharmacoproteomics

The treatment of cystic fibrosis bronchial epithelial cells with 4-phenylbutyrate, a compound related to 4-(3-Acetylaminophenyl)phenol, has been explored through pharmacoproteomics. This study identified cellular chaperones and protein processing enzymes, highlighting the therapeutic potential of such compounds in modulating protein processing and trafficking in the context of cystic fibrosis (Singh et al., 2006).

Safety And Hazards

The safety data sheet for “4-(3-Acetylaminophenyl)phenol” suggests that it should be handled with care. It advises against breathing in the dust, mist, gas, or vapors of the compound, and recommends using personal protective equipment and ensuring adequate ventilation when handling the compound .

Future Directions

While specific future directions for “4-(3-Acetylaminophenyl)phenol” are not available, the development of efficient methods for the synthesis and detection of phenolic compounds is a continuing area of research .

properties

IUPAC Name

N-[3-(4-hydroxyphenyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14(17)8-6-11/h2-9,17H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOBDZNWQCBRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457989
Record name 4-(3-ACETYLAMINOPHENYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Acetylaminophenyl)phenol

CAS RN

462660-26-0
Record name 4-(3-ACETYLAMINOPHENYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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